molecular formula C25H24N2O4 B5728841 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid

2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid

Cat. No. B5728841
M. Wt: 416.5 g/mol
InChI Key: PRDWSHHNCKLRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid, also known as MPBC, is a chemical compound that has been studied extensively for its potential use in scientific research. MPBC is a member of the biphenylcarboxylic acid family of compounds and is a potent antagonist of the serotonin 5-HT7 receptor.

Mechanism of Action

2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid acts as a potent antagonist of the serotonin 5-HT7 receptor. This receptor is involved in a variety of physiological and biochemical processes, including the regulation of mood, cognition, and sleep. By blocking the activity of this receptor, 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid may have an impact on these processes.
Biochemical and Physiological Effects
Studies have shown that 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid can have a variety of biochemical and physiological effects. For example, it has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent. 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as an antidepressant.

Advantages and Limitations for Lab Experiments

One advantage of using 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid in lab experiments is that it is a potent and selective antagonist of the serotonin 5-HT7 receptor. This makes it a useful tool for studying the physiological and biochemical effects of receptor antagonism. However, one limitation of using 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid is that it has relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid. One area of interest is its potential use in the treatment of various psychiatric disorders. Further studies are needed to determine the safety and efficacy of 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid as a therapeutic agent. Another area of interest is the development of more potent and selective antagonists of the serotonin 5-HT7 receptor, which could have potential use in a variety of research applications.

Synthesis Methods

The synthesis of 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid involves the reaction of 4-(4-methoxyphenyl)piperazine with 2-bromo-4'-carboxybiphenyl in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid.

Scientific Research Applications

2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a tool to study the physiological and biochemical effects of serotonin 5-HT7 receptor antagonism. 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid has also been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-31-19-12-10-18(11-13-19)26-14-16-27(17-15-26)24(28)22-8-4-2-6-20(22)21-7-3-5-9-23(21)25(29)30/h2-13H,14-17H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDWSHHNCKLRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid

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